N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The phenoxy and thiophene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction is facilitated by the nitrogen and oxygen atoms in the Schiff base, which can coordinate with metal centers . The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-oxo-4H-chromen-3-yl)methylidene]thiophene-2-carbohydrazide
- N’-[(1,3-benzothiazol-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its specific phenoxy and thiophene substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14N2O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2S/c21-18(17-10-5-11-23-17)20-19-13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-13H,(H,20,21)/b19-13+ |
InChI Key |
VBMKOWWZDVFCMH-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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